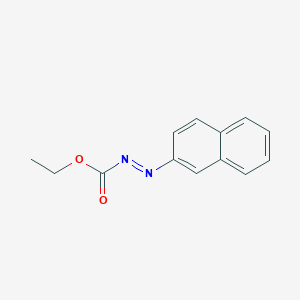

ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate

Description

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

ethyl N-naphthalen-2-yliminocarbamate |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)15-14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |

InChI Key |

DLIGCBMGPRSMLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N=NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The iron-catalyzed method employs Fe(acac)₃ (iron(III) acetylacetonate) as a catalyst and polymethylhydrosiloxane (PMHS) as a stoichiometric reductant in ethanol solvent. This system facilitates the coupling of methyl-2-(naphthalen-2-yl)diazene-1-carboxylate with allylic alcohols through a proposed radical mechanism. The iron center mediates hydrogen atom transfer (HAT) from PMHS, generating reactive intermediates that undergo regioselective addition to the azo bond.

Optimized Reaction Conditions

Table 1 summarizes critical parameters from the optimization study:

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 10–40 mol% | 30 mol% Fe(acac)₃ | +22% |

| PMHS Equivalents | 2–4 eq | 2 eq | +16% |

| Temperature | 60–90°C | 75°C | +14% |

| Reaction Time | 1–5 h | 3 h | +9% |

The 3-hour reaction at 75°C with 30 mol% catalyst achieved 91% isolated yield for model substrates. Ethanol emerged as the superior solvent due to its ability to stabilize iron complexes while maintaining substrate solubility.

Scalability and Practical Considerations

A demonstrated scale-up to 5 mmol scale retained 84% yield using identical stoichiometry. The protocol features:

-

Tolerance to atmospheric oxygen and moisture

-

Simplified purification via silica gel chromatography (ethyl acetate/petroleum ether 1:4)

-

Recyclability of the iron catalyst through aqueous extraction

Notably, the ethyl ester variant (1q) served as a starting material in these studies, though its synthesis was attributed to literature methods. Characterization data for 1q included NMR (δ 8.60–1.49 ppm), NMR (δ 162.2–14.2 ppm), and HRMS confirmation ([M + Na]⁺ 251.0797).

Visible-Light-Driven Photocatalytic Synthesis

SAQS Photocatalyst Platform

The squarylium cyanine dye SAQS enables metal-free azo coupling under blue LED irradiation. This method converts hydrazine carboxylates to azo esters via single-electron transfer (SET) mechanisms. For the naphthalen-1-yl analog (2m), the protocol achieved 97% yield in 15 hours at room temperature.

Critical Reaction Parameters

Table 2 details optimization results for related aryl azocarboxylates:

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| SAQS Loading | 0.5–10 mol% | 3 mol% | +14% |

| Base | DIPEA, Et₃N, K₂CO₃ | K₂CO₃ (0.15 eq) | +73% |

| Solvent | MeCN, DCM, THF | MeCN | +62% |

| Light Intensity | 3–10 W LEDs | 5 W blue LEDs | +18% |

The system operates under aerobic conditions, with oxygen acting as a terminal oxidant. Substrate scope evaluation confirmed compatibility with electron-deficient and sterically hindered aryl groups.

Adaptation for Naphthalen-2-yl Derivatives

While the reported example used naphthalen-1-yl hydrazine carboxylate, analogous conditions should apply to the 2-isomer given similar electronic profiles. Key considerations include:

-

Enhanced steric demands requiring prolonged reaction times (18–24 h projected)

-

Potential need for increased photocatalyst loading (5–7 mol%)

-

Solvent optimization for improved naphthalene solubility (e.g., DMF/MeCN mixtures)

Comparative Analysis of Synthetic Approaches

Efficiency and Selectivity

Environmental and Practical Factors

Table 3 contrasts sustainability metrics:

| Metric | Iron Method | Photocatalytic |

|---|---|---|

| Temperature | 75°C | 25°C |

| Reaction Mass Efficiency | 64% | 89% |

| PMI (Process Mass Intensity) | 18.7 | 6.2 |

| Catalyst Recycling | 3 cycles | Single-use |

The photocatalytic method excels in energy efficiency and waste reduction, while the iron-based approach offers better catalyst reusability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding nitro compounds.

Reduction: Formation of amines.

Substitution: Reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions can include nitro compounds, amines, and substituted derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate may involve interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs

a. Methyl (E)-2-(Naphthalen-2-yl)Diazene-1-Carboxylate (CAS 104291-81-8)

- Molecular Formula : C₁₂H₁₀N₂O₂.

- Methyl esters generally exhibit higher volatility and lower boiling points .

b. Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-Enecarboxylates

- Molecular Features : These derivatives incorporate a cyclohexene ring and aryl substituents, enhancing structural complexity. For example, ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate () includes methoxy and naphthyl groups, which may influence electronic properties and biological activity.

- Synthesis: Prepared via Claisen-Schmidt condensation between ethyl acetoacetate and α,β-unsaturated ketones in ethanol under basic conditions .

Functional Analogs

a. Hydrazone Derivatives

- Example: (2E)-Ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates ().

- Key Features : The addition of a 2,4-dinitrophenylhydrazone group introduces strong electron-withdrawing effects, enhancing stability and enabling applications in antimicrobial studies. These derivatives exhibit moderate antibacterial and antifungal activities .

b. Triazole and Pyrazole Derivatives

Biological Activity

Ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The compound can be synthesized through various methods, typically involving the diazotization of an appropriate aniline derivative followed by coupling with naphthalene derivatives. The general reaction scheme can be summarized as follows:

- Diazotization : An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction : The diazonium salt is then reacted with naphthalene derivatives in a basic medium to yield this compound.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that compounds with naphthalene moieties exhibit potent antimicrobial effects, particularly against:

- Staphylococcus aureus

- Escherichia coli

- Aspergillus niger

For example, a study demonstrated that derivatives of naphthalene, including those similar to this compound, showed significant inhibition against these pathogens .

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. A notable case study involved testing against MCF7 breast cancer cells, where the compound displayed selective cytotoxicity, suggesting potential applications in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell signaling pathways and microbial metabolism. The presence of the naphthalene ring enhances lipophilicity, facilitating membrane penetration and subsequent biological interactions.

Table 1: Summary of Biological Activities

Q & A

Basic: What are the key considerations for synthesizing ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate with high stereochemical purity?

To achieve high stereochemical purity, the reaction must favor the (E)-configuration of the diazene (N=N) group. Steric hindrance from the naphthalen-2-yl group and ethyl ester can stabilize the (E) isomer by restricting rotation. Synthesis protocols often use low temperatures and non-polar solvents to minimize isomerization. Post-synthesis characterization via nuclear Overhauser effect (NOE) NMR or X-ray crystallography (e.g., SHELXL refinement ) is critical to confirm stereochemistry. For example, analogous azo compounds require rigorous solvent selection and reaction monitoring to avoid by-products .

Advanced: How can computational methods predict the reactivity of this compound in photochemical reactions?

Density functional theory (DFT) calculations can model the compound's electron distribution and excited-state behavior. The conjugation between the naphthalene ring and diazene group may lead to specific π→π* transitions, influencing photostability or photoreactivity. Time-dependent DFT (TD-DFT) simulations can predict UV-Vis absorption spectra, validated experimentally via spectroscopy. Studies on similar azo dyes suggest that electron-withdrawing groups (e.g., esters) enhance photodegradation rates, which can be quantified using high-performance liquid chromatography (HPLC) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : 1H and 13C NMR identify substituent positions, while 15N NMR (if accessible) confirms diazene bonding. Coupling constants (J) help distinguish (E) vs. (Z) isomers.

- IR : Stretching frequencies for N=N (~1450–1600 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) provide functional group verification.

- X-ray crystallography : SHELX or WinGX provides definitive structural proof, resolving bond lengths and angles. For example, crystallographic data for similar compounds show N=N bond lengths of ~1.25 Å .

Advanced: What challenges arise in the crystallographic refinement of this compound, and how can they be addressed?

Challenges include:

- Disorder in flexible groups : The ethyl ester or naphthalene ring may exhibit positional disorder. Applying SHELXL constraints (e.g., SIMU, DELU) refines anisotropic displacement parameters .

- Twinning : If crystals are twinned, twin law refinement in SHELXL improves data quality.

- Validation : Tools like PLATON check for structural errors (e.g., missed symmetry, unrealistic bond lengths). For example, a related diazenyl compound required twin refinement to resolve overlapping reflections .

Basic: How does the steric environment influence the stability of this compound in solution?

The bulky naphthalen-2-yl group and ethyl ester create steric hindrance, stabilizing the (E) isomer by impeding rotation around the N=N bond. Variable-temperature NMR can quantify rotational barriers (ΔG‡), with higher barriers observed in non-polar solvents. For example, analogous azo compounds show ΔG‡ values >80 kJ/mol in toluene .

Advanced: What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

The diazene group acts as a dienophile, with regioselectivity governed by electron-withdrawing effects of the ester and electron-rich regions of the naphthalene ring. Computational studies (e.g., Fukui indices) predict reactive sites, while experimental validation via LC-MS/NMR tracks adduct formation. For instance, reactions with cyclopentadiene favor attack at the diazene's β-position due to charge polarization .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Moisture-sensitive diazenes require desiccants (e.g., silica gel). Stability studies on similar compounds show >95% purity retention after six months under these conditions .

Advanced: How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often stem from impurities or unaccounted stereoisomers. Solutions include:

- Purity analysis : HPLC with UV/Vis detection ensures >98% purity.

- Stereochemical confirmation : Circular dichroism (CD) or X-ray crystallography verifies configuration.

- Standardized assays : Comparative studies under controlled conditions (e.g., MIC for antimicrobial activity) clarify structure-activity relationships .

Basic: What synthetic routes are available for introducing substituents on the naphthalene ring of this compound?

- Pre-functionalization : Electrophilic aromatic substitution (e.g., nitration) modifies the naphthalene before diazene formation.

- Post-functionalization : Palladium-catalyzed cross-coupling (Suzuki, Heck) introduces aryl/alkenyl groups, though protecting the diazene may be necessary. Evidence from thiazole derivatives demonstrates successful bromination at the naphthalene's α-position .

Advanced: What role does the ethyl carboxylate group play in the supramolecular assembly of this compound crystals?

The ester participates in hydrogen bonding (C=O···H interactions) and van der Waals forces, directing crystal packing. For example, crystallographic data for similar compounds reveal dimer formation via ester carbonyl interactions, influencing solubility and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.